1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound belonging to the class of 1,4-substituted piperazine derivatives. [] This class of compounds has been extensively studied for their affinity towards α-adrenoceptors, particularly α1- and α2-adrenoceptors. [] These receptors play crucial roles in regulating various physiological processes, including smooth muscle contraction and neurotransmission.
While the provided abstracts do not specifically detail the synthesis of 1-(2,6-dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, similar 1,4-substituted piperazine derivatives, like those described in paper [], are typically synthesized via a multistep process. This typically involves reacting a substituted phenol with an appropriate alkylating agent to yield a substituted phenoxyalkyl halide. This intermediate is then reacted with 1-(4-methoxyphenyl)piperazine to form the desired 1,4-substituted piperazine derivative. The final step involves converting the free base into its dihydrochloride salt.
1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, as suggested by its structural similarity to compounds discussed in paper [], acts as an α1- and β-adrenoceptor antagonist. [] This means it blocks the binding of neurotransmitters like norepinephrine and epinephrine to these receptors, inhibiting their downstream signaling pathways. The α1-adrenoceptor antagonism is responsible for its vasorelaxant activity, as demonstrated in aortic rings of rats. [] The study also suggests that 1-(2,6-dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride might induce vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/soluble guanylyl cyclase/cyclic guanosine monophosphate pathway. []
The main research application of 1-(2,6-dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, based on the limited information provided, is in investigating cardiovascular effects. [] It has demonstrated potent hypotensive and vasorelaxant effects in rat models, indicating its potential for further research in the field of hypertension and cardiovascular diseases. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4